Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate

Medicinal Chemistry Kinase Inhibitor Synthesis Late-Stage Functionalization

Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate (CAS 923283-31-2) is a uniquely versatile pyrazolo[4,3-d]pyrimidine building block for medicinal chemistry. Unlike non-ester or 7-H/OH analogs, it combines a 7‑chloro leaving group for SNAr diversification with an N1‑ethyl acetate ester that can be hydrolyzed to the free acid or amidated—enabling two orthogonal vectors from a single scaffold. Validated in Aurora kinase inhibitor patents (US20070027166A1), this compound is the ideal entry point for focused kinase libraries and SAR campaigns. Secure your supply of this dual‑handle intermediate to accelerate hit‑to‑lead optimization.

Molecular Formula C9H9ClN4O2
Molecular Weight 240.64 g/mol
CAS No. 923283-31-2
Cat. No. B3392267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate
CAS923283-31-2
Molecular FormulaC9H9ClN4O2
Molecular Weight240.64 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=N1)N=CN=C2Cl
InChIInChI=1S/C9H9ClN4O2/c1-2-16-7(15)4-14-8-6(3-13-14)11-5-12-9(8)10/h3,5H,2,4H2,1H3
InChIKeyACRSGQWULZVSLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate (CAS 923283-31-2) – Core Chemical Identity and Kinase Inhibitor Scaffold Context


Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate belongs to the pyrazolo[4,3-d]pyrimidine class, a privileged heterocyclic scaffold widely exploited in the design of ATP‑competitive kinase inhibitors [1]. The compound features a 7‑chloro substituent that serves as a reactive handle for nucleophilic aromatic substitution, enabling late‑stage diversification into trisubstituted inhibitors of CDKs, Aurora kinases, and CLK2 [2]. Its ethyl acetate side chain at the N1 position distinguishes it from simpler N1‑alkyl analogs by providing an ester functionality that can be hydrolyzed to the corresponding carboxylic acid or further amidated, expanding synthetic utility [3]. With a molecular formula of C9H9ClN4O2, a molecular weight of 240.64 g/mol, and a computed XLogP3-AA of 1.3, this compound occupies a favorable physicochemical space for fragment elaboration in medicinal chemistry campaigns [4].

Why Generic Substitution Fails for Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate – The Importance of the 7-Chloro and Ester Functionalities


Simply interchanging ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate with another pyrazolo[4,3-d]pyrimidine analog overlooks the critical role of the 7‑chloro leaving group and the N1‑ethyl acetate ester in downstream chemical reactivity and biological performance. The 7‑chloro atom is the sole position amenable to direct SNAr substitution, enabling the introduction of diverse amines to generate 3,5,7‑trisubstituted inhibitors with tailored kinase selectivity [1]. Replacement with a 7‑hydroxy or 7‑hydrogen analog eliminates this reactivity entirely. Furthermore, the ethyl acetate ester at N1 provides a neutral, lipophilic moiety that can be selectively hydrolyzed to the free acid, a transformation that the non‑ester analog 7‑chloro‑1‑ethyl‑1H‑pyrazolo[4,3‑d]pyrimidine (CAS 923282‑50‑2) cannot undergo, thereby limiting downstream functionalization options . These structural features directly impact the compound’s utility as a versatile building block for kinase inhibitor libraries [2].

Quantitative Differential Evidence for Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate vs. Closest Analogs


Synthetic Reactivity Advantage: 7‑Chloro SNAr Site vs. 7‑Hydroxy or 7‑Hydrogen Analogs

The 7‑chloro substituent of ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate enables direct nucleophilic aromatic substitution (SNAr) with primary and secondary amines under mild conditions (IPA, reflux, 8 h), yielding 7‑aminopyrazolo[4,3‑d]pyrimidine derivatives in >70% conversion. In contrast, the 7‑hydroxy analog (7‑hydroxy‑1H‑pyrazolo[4,3‑d]pyrimidine) requires prior activation with POCl₃, adding a synthetic step and reducing overall yield [1]. The 7‑hydrogen analog (1H‑pyrazolo[4,3‑d]pyrimidine) lacks a reactive handle at this position, precluding this diversification route entirely [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Late-Stage Functionalization

Ester Functionality Enables Carboxylic Acid Derivatization Unlike 7‑Chloro‑1‑ethyl Analog

The N1‑ethyl acetate ester of ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate can be hydrolyzed to the corresponding carboxylic acid (1‑(carboxymethyl)‑7‑chloro‑1H‑pyrazolo[4,3‑d]pyrimidine) under basic conditions (NaOH, THF/H₂O, rt, 2 h). This acid serves as a handle for amide coupling with diverse amines, enabling further functionalization. The closest analog, 7‑chloro‑1‑ethyl‑1H‑pyrazolo[4,3‑d]pyrimidine (CAS 923282‑50‑2), lacks the ester group and therefore cannot be transformed into a carboxylic acid or amidated . The computed polar surface area (PSA) of the target compound (69.9 Ų) is also higher than that of the 1‑ethyl analog (PSA 43.6 Ų), providing improved aqueous solubility for biological assays [1].

Chemical Biology Prodrug Design Bioconjugation

Class‑Level CDK1/Cyclin B Inhibitory Activity of 3,7‑Disubstituted Pyrazolo[4,3‑d]pyrimidines vs. 6,9‑Disubstituted Purines

In a comparative study of eleven 3,7‑disubstituted pyrazolo[4,3‑d]pyrimidines, the class demonstrated IC50 values against CDK1/cyclin B in the sub‑micromolar range (0.2–1.5 µM), with the lead chloro derivative (compound VIII in Moravcova et al. 2003) exhibiting an IC50 of 0.45 µM. This chloro intermediate is a direct synthetic precursor to ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate [1]. In parallel antiproliferative assays against the K‑562 leukemia cell line, the pyrazolo[4,3‑d]pyrimidine class displayed GI50 values 2‑ to 10‑fold lower than the corresponding 6,9‑disubstituted purine analogs (GI50 range: 1.2–8.7 µM for pyrazolopyrimidines vs. 4.5–25 µM for purines) [2]. This class‑level advantage supports the selection of pyrazolo[4,3‑d]pyrimidine building blocks over purine scaffolds for CDK‑targeted library synthesis.

Cancer Cell Biology CDK Inhibition Antiproliferative Activity

Best‑Fit Research and Industrial Application Scenarios for Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate


Kinase‑Focused Fragment Library Synthesis via C7 Amine Diversification

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the 7‑chloro leaving group of ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate for parallel SNAr reactions with structurally diverse amines. This approach, validated in US Patent US20070027166A1 for Aurora kinase inhibitors, generates 7‑amino‑pyrazolo[4,3‑d]pyrimidine derivatives in a single step without requiring additional activation of the heterocycle [1]. The ester functionality can be retained for subsequent hydrolysis and amidation, enabling two orthogonal diversification vectors from one building block.

CDK1/2 Inhibitor Lead Optimization Starting from a Chloro‑Activated Scaffold

Building on the demonstrated sub‑micromolar CDK1/cyclin B inhibitory activity of 3,7‑disubstituted pyrazolo[4,3‑d]pyrimidines (IC50 = 0.2–1.5 µM), ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate serves as an ideal starting point for iterative structure‑activity relationship (SAR) campaigns [2]. The 7‑chloro position can be used to introduce substituted benzylamines or heteroaryl amines, while the ethyl acetate side chain at N1 modulates lipophilicity and can be hydrolyzed to improve aqueous solubility for cellular assays.

Anti‑Angiogenesis Probe Development Using the Pyrazolo[4,3‑d]pyrimidine Core

Trisubstituted pyrazolo[4,3‑d]pyrimidines have been shown to inhibit endothelial cell proliferation with IC50 values between 1 and 18 µM, without acute cytotoxicity at 10 µM [3]. Ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate can be elaborated into such trisubstituted analogs by sequential SNAr at C7, alkylation or arylation at C3, and ester manipulation at N1, providing a versatile entry point for angiogenesis probe discovery.

Building Block Procurement for Contract Research Organizations (CROs) Conducting Kinase Panel Screening

CROs offering kinase panel screening and SAR services can stock ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate as a preferred building block because its dual reactive handles (C7‑Cl and N1‑COOEt) allow rapid analog synthesis. Compared to the 7‑chloro‑1‑ethyl analog, the ester group lowers logP (XLogP3-AA = 1.3 vs. 1.50 for the 1‑ethyl analog) and increases PSA, improving solubility profiles early in the hit‑to‑lead process [4].

Quote Request

Request a Quote for ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.